molecular formula C7H5D3O B591040 3-Methylphenol - d3 CAS No. 108791-52-2

3-Methylphenol - d3

Cat. No.: B591040
CAS No.: 108791-52-2
M. Wt: 111.159
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Description

Contextualizing Deuterium (B1214612) Labeling in Advanced Chemical Investigations

The incorporation of deuterium can influence the pharmacokinetic and metabolic profiles of molecules. medchemexpress.com The heavier deuterium atom can slow down certain chemical reactions, a phenomenon known as the kinetic isotope effect, providing valuable insights into reaction mechanisms. youtube.comsymeres.com In drug metabolism studies, deuterium labeling is instrumental in elucidating metabolic pathways, bioavailability, and drug interactions. symeres.comclearsynth.com This technique enhances the precision of quantitative analyses, making it a cornerstone of modern medicinal chemistry, environmental analysis, and metabolomics. acs.orgsymeres.com

Significance of 3-Methylphenol-d3 as a Model Compound and Tracer in Scientific Studies

3-Methylphenol-d3 serves as an excellent model compound and tracer for several reasons. As a derivative of phenol (B47542), it represents a class of aromatic compounds that are of significant environmental and industrial interest. foodb.cawikipedia.org 3-methylphenol itself is a known environmental contaminant and is found in various industrial applications. foodb.ca The deuterated version, 3-Methylphenol-d3, is particularly useful as an internal standard in analytical chemistry. dphen1.com

Internal standards are crucial for accurate quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS). By adding a known amount of 3-Methylphenol-d3 to a sample, scientists can correct for variations in sample preparation and instrument response, leading to more reliable and precise measurements of the non-labeled 3-methylphenol and other similar analytes. dphen1.comresearchgate.net Its chemical similarity to the target analytes ensures that it behaves similarly during extraction and analysis, while its different mass allows for clear differentiation.

Overview of Key Academic Research Domains Utilizing 3-Methylphenol-d3

The application of 3-Methylphenol-d3 spans several key research domains:

Environmental Monitoring: 3-Methylphenol is a component of industrial wastewater and a pollutant in various ecosystems. 3-Methylphenol-d3 is used as an internal standard for the accurate quantification of phenolic compounds in environmental samples such as water and soil, helping to assess the extent of pollution and the effectiveness of remediation efforts. core.ac.uk

Metabolism Studies: Understanding how organisms metabolize compounds like 3-methylphenol is crucial for toxicology and drug development. nih.govnih.gov 3-Methylphenol-d3 can be used as a tracer to follow the metabolic fate of 3-methylphenol in biological systems, identifying the resulting metabolites and the enzymes involved in the transformation. nih.govmdpi.com

Food and Flavor Chemistry: Phenolic compounds contribute to the flavor and aroma of various foods. foodb.ca Research in this area may utilize 3-Methylphenol-d3 to accurately measure the concentration of related compounds in food products, ensuring quality and authenticity.

Industrial Process Monitoring: In industrial settings where 3-methylphenol is used or produced, 3-Methylphenol-d3 can be employed to monitor the efficiency of chemical processes and to quantify the presence of this compound in various streams. wikipedia.orgresearchgate.net

Data Tables

Table 1: Properties of 3-Methylphenol and 3-Methylphenol-d3

Property3-Methylphenol3-Methylphenol-d3
Synonyms m-Cresol, meta-Cresolm-Cresol-d3
CAS Number 108-39-4 epa.gov108791-52-2 eptes.com
Molecular Formula C₇H₈O epa.govC₇H₅D₃O eptes.com
Molecular Weight 108.14 g/mol epa.gov111.159 g/mol eptes.com
Boiling Point 203 °C Not readily available
Melting Point 8-10 °C Not readily available
Density 1.034 g/mL at 25 °C Not readily available

Table 2: Applications of Deuterated Compounds in Research

Application AreaDescription
Internal Standards Used in quantitative mass spectrometry to improve accuracy and precision by correcting for analyte loss during sample preparation and analysis. acs.orgresearchgate.net
Metabolic Studies Allows for the tracing of metabolic pathways and the identification of metabolites of drugs and other xenobiotics. symeres.comclearsynth.com
Mechanistic Studies The kinetic isotope effect, resulting from the stronger carbon-deuterium bond, helps in elucidating reaction mechanisms. youtube.comsymeres.com
Pharmacokinetic Studies Can alter the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, potentially leading to improved therapeutic profiles. acs.orgmedchemexpress.com
Environmental Fate Studies Enables the tracking of pollutants in the environment to understand their degradation pathways and persistence. symeres.com

Properties

CAS No.

108791-52-2

Molecular Formula

C7H5D3O

Molecular Weight

111.159

Purity

95% min.

Synonyms

3-Methylphenol - d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for 3 Methylphenol D3

Regioselective Deuteration Techniques for Aromatic Compounds

Regioselective deuteration is crucial for creating isotopologues with deuterium (B1214612) atoms at specific positions. For aromatic compounds like 3-methylphenol, the electronic properties of the hydroxyl (-OH) and methyl (-CH₃) groups direct the substitution to particular sites on the aromatic ring.

Catalytic Hydrogen-Deuterium (H-D) exchange is a direct and powerful method for synthesizing deuterated compounds. jst.go.jp It utilizes a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂), and a catalyst to facilitate the replacement of C-H bonds with C-D bonds. jst.go.jpnih.gov

Platinum on carbon (Pt/C) is a highly effective catalyst for the H-D exchange reaction on aromatic rings, particularly those activated by electron-donating groups like the hydroxyl group in phenols. capes.gov.brresearchgate.net Studies have shown that Pt/C can catalyze the deuteration of phenol (B47542) efficiently, even at room temperature, using D₂O as the deuterium source. researchgate.netresearchgate.net The reaction mechanism is believed to involve the oxidative addition of an aromatic C-H bond to the active metal surface, followed by an exchange with deuterium from D₂O and subsequent reductive elimination to release the deuterated product. jst.go.jp For 3-methylphenol, the strong activating, ortho-, para-directing hydroxyl group would facilitate deuteration at positions 2, 4, and 6 of the aromatic ring.

Acid-catalyzed H-D exchange offers another route. nih.gov Using strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or deuterosulfuric acid (D₂SO₄) can promote electrophilic aromatic substitution, where a deuteron (B1233211) (D⁺) replaces a proton on the electron-rich aromatic ring. nih.govcdnsciencepub.com This method selectively deuterates the most electron-rich positions, which for 3-methylphenol are also the ortho and para positions relative to the hydroxyl group. nih.gov

Table 1: Comparison of Catalytic H-D Exchange Methods for Aromatic Ring Deuteration
Catalytic SystemDeuterium SourceTypical ConditionsAdvantagesPotential Challenges
Platinum on Carbon (Pt/C)D₂O, H₂/D₂ gasRoom temperature to 100°C. jst.go.jpHigh efficiency for electron-rich aromatics like phenols. researchgate.net Mild conditions possible. researchgate.netPotential for side chain deuteration at higher temperatures. jst.go.jp
Ruthenium Nanoparticles (Ru@PVP)D₂ gasMild conditions.High chemo- and regioselectivity for various aza compounds, applicable to other heterocycles. nih.govCatalyst preparation can be complex.
Acid Catalysis (e.g., D₂SO₄, CF₃COOD)D₂O, Deuterated AcidRoom temperature to elevated temperatures. nih.govcdnsciencepub.comMetal-free. nih.gov Follows predictable electrophilic aromatic substitution patterns. nih.govRequires strongly acidic and potentially corrosive conditions. Possible side reactions like sulfonation. cdnsciencepub.com

De novo synthesis involves constructing the target molecule from smaller, isotopically labeled building blocks. While often more complex and costly than H-D exchange, this approach offers unparalleled control over the precise location of deuterium incorporation, which is essential for mechanistic studies or creating standards with labels in specific, non-exchangeable positions. marquette.edu

One potential strategy for synthesizing 3-methylphenol with a deuterated methyl group (3-(methyl-d3)-phenol) would start from a commercially available deuterated precursor. For instance, the reduction of 3-hydroxybenzoic acid or its esters can yield the corresponding methylphenol. Research has shown that o-hydroxybenzoic acid derivatives can be reduced to o-cresol (B1677501) using sodium borohydride (B1222165), with the hydrogen atoms of the resulting methyl group originating from the borohydride reagent. researchgate.net By analogy, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) on a suitable 3-substituted benzoic acid derivative could furnish the desired 3-(methyl-d3)-phenol.

Alternatively, a synthesis could begin with a deuterated toluene (B28343), such as toluene-d3. A multi-step sequence could be envisioned, similar to some industrial processes for m-cresol, potentially involving sulfonation of the deuterated toluene, followed by alkali fusion to replace the sulfonic acid group with a hydroxyl group. stackexchange.com

Table 2: Hypothetical De Novo Synthesis for Position-Specific Deuteration of 3-Methylphenol
Target IsomerKey Deuterated PrecursorGeneral Synthetic StrategyKey Advantage
3-(Methyl-d3)-phenolSodium Borodeuteride (NaBD₄)Reduction of a 3-formylphenol or a derivative of 3-hydroxybenzoic acid. researchgate.netPrecise and stable labeling of the methyl group.
3-Methylphenol-2,4,6-d3Deuterated Benzene (B151609) (Benzene-d6)Multi-step synthesis involving Friedel-Crafts alkylation, nitration, reduction, diazotization, and hydrolysis. cdnsciencepub.comstackexchange.comBuilds the molecule with deuterium already incorporated in the ring.

Catalytic Hydrogen-Deuterium Exchange Approaches

Purification and Isotopic Purity Assessment Methodologies for 3-Methylphenol-d3

Following synthesis, rigorous purification and characterization are mandatory to ensure the compound's chemical and isotopic integrity.

Standard purification techniques for phenolic compounds are applicable to 3-Methylphenol-d3. These include:

Distillation: Effective for separating the product from non-volatile catalysts or high-boiling point impurities. google.com

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for isolating the target compound from isomers and other byproducts. google.comrsc.org

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can yield a highly pure material. rsc.org

The assessment of isotopic purity—confirming the percentage and location of deuterium incorporation—relies heavily on spectroscopic methods. lgcstandards.com

Mass Spectrometry (MS): GC-MS or LC-MS analysis is the primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound to its unlabeled analogue, one can observe the mass shift and the distribution of ions corresponding to different numbers of incorporated deuterium atoms (e.g., d0, d1, d2, d3). lgcstandards.comacs.org This provides a quantitative measure of the average deuteration level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information.

¹H NMR: In the proton NMR spectrum of a successfully deuterated compound, the signal corresponding to the replaced proton will disappear or significantly decrease in intensity. libretexts.org For instance, in ring-deuterated 3-methylphenol-d3, the aromatic proton signals at the deuterated positions would be absent. A "D₂O shake," where a drop of deuterium oxide is added to the NMR sample, can confirm the O-H proton signal, as this labile proton rapidly exchanges with deuterium, causing its peak to disappear. libretexts.orglibretexts.org

²H NMR: Deuterium NMR directly observes the signals from the incorporated deuterium atoms, confirming their chemical environment.

¹³C NMR: Carbon NMR can also be useful, as the coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a slight upfield shift compared to a C-H bond.

Table 3: Analytical Methods for Purity Assessment of 3-Methylphenol-d3
TechniqueInformation ProvidedTypical Application
Mass Spectrometry (MS)Molecular weight confirmation, isotopic distribution (e.g., %d3), and chemical purity. lgcstandards.comQuantifying the level of deuterium incorporation.
Proton NMR (¹H NMR)Confirms the absence of protons at deuterated sites. libretexts.orgVerifying the regioselectivity of the deuteration.
Deuterium NMR (²H NMR)Directly detects the presence and chemical environment of deuterium atoms.Confirming the location of the isotopic label.
HPLC/GCChemical purity, separation from isomers and impurities. google.comPurification and quantification of chemical purity.

Derivatization Reactions of 3-Methylphenol-d3 for Specific Research Applications

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a specific analytical method or application. researchgate.net For 3-Methylphenol-d3, which is often used as an internal standard in quantitative mass spectrometry, derivatization can enhance sensitivity, improve chromatographic behavior, and produce more characteristic fragments for detection. nih.gov

The reactive hydroxyl group is the primary site for derivatization. Common reactions include:

Silylation: Reacting the phenol with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the polar -OH group into a less polar and more volatile -O-Si(CH₃)₃ (trimethylsilyl) ether. researchgate.net This is a very common procedure to make phenols amenable to analysis by Gas Chromatography (GC).

Acetylation: Treatment with acetic anhydride (B1165640) can convert the phenol to its corresponding acetate (B1210297) ester.

Derivatization for LC-MS/MS: For liquid chromatography-tandem mass spectrometry, specialized reagents are used to increase ionization efficiency. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are known to react with certain functional groups to create a derivative that ionizes much more readily, significantly lowering detection limits. nih.govnih.gov While PTAD is primarily for diene systems, other reagents targeting hydroxyl groups can be employed to enhance the signal of phenolic compounds in complex biological matrices. nih.gov

These derivatization reactions are crucial when using 3-Methylphenol-d3 as an internal standard for quantifying its unlabeled counterpart in biological or environmental samples, as the derivative of the standard will behave nearly identically to the derivative of the analyte during extraction, chromatography, and ionization, ensuring accurate quantification. mdpi.com

Advanced Analytical Applications of 3 Methylphenol D3 As a Tracer and Internal Standard

Principles and Methodological Innovations of Isotope Dilution Mass Spectrometry (IDMS) with 3-Methylphenol-d3 Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement recognized for its potential to produce highly accurate and traceable results. researchgate.netrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, such as 3-Methylphenol-d3, to a sample containing the corresponding unlabeled analyte (3-methylphenol) before any sample processing or extraction. lgcstandards.com This "spiked" sample is then homogenized and subjected to the analytical workflow, which may include extraction, cleanup, and derivatization.

During analysis by mass spectrometry, the instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. researchgate.net Because the labeled standard experiences the same physical and chemical losses as the native analyte throughout the entire procedure, this measured ratio remains constant regardless of incomplete sample recovery. lgcstandards.commsacl.org By knowing the exact amount of the standard initially added, the concentration of the native analyte in the original sample can be calculated with high precision, effectively correcting for matrix effects and procedural losses that can compromise other quantification methods. lgcstandards.comnih.gov

Methodological innovations involving 3-Methylphenol-d3 and its analogs lie in their incorporation into standardized and validated analytical protocols, such as those developed by the U.S. Environmental Protection Agency (EPA). The use of stable isotope-labeled standards is a cornerstone of methods designed for robust and reliable quantification of organic pollutants in complex matrices. epa.govepa.gov The choice of an internal standard that is chemically and physically similar to the analyte is crucial, making isotopically labeled analogs like 3-Methylphenol-d3 the ideal choice for quantifying 3-methylphenol. nih.gov This approach minimizes measurement uncertainty and provides the accuracy required for regulatory monitoring and advanced research. lgcstandards.com

Applications of 3-Methylphenol-d3 in Quantitative Trace Analysis Methodologies

The reliability offered by 3-Methylphenol-d3 as an internal standard makes it invaluable for quantitative trace analysis, where analytes are present at very low concentrations in complex sample matrices.

3-Methylphenol is a common environmental pollutant found in industrial wastewater, drinking water, and soil, often as a component of cresol (B1669610) mixtures. epa.govwho.int Regulatory bodies like the U.S. EPA have established methods for monitoring phenols in various environmental samples. For instance, EPA Method 625.1 is used for the determination of semivolatile organic pollutants, including 3-methylphenol, in industrial discharges. epa.gov Similarly, EPA Method 528 targets phenols in drinking water. epa.govobrnutafaza.hr

In these methodologies, quantitative analysis is performed using the internal standard technique coupled with gas chromatography-mass spectrometry (GC-MS). epa.gov 3-Methylphenol-d3 is the ideal internal standard for the quantification of 3-methylphenol. It is added to the water sample before extraction, and its recovery is assumed to be identical to the native analyte. This allows for accurate determination of contaminant levels, even at low microgram-per-liter concentrations. The use of deuterated analogs like 2,4-dimethylphenol-d3 as surrogates in EPA Method 528 demonstrates the critical role these compounds play in ensuring data quality for environmental monitoring. epa.govobrnutafaza.hr Research has shown high recovery rates for a range of phenols in fortified water samples when using these robust methods. obrnutafaza.hr

The table below summarizes typical method detection limits (MDLs) for various phenols as established by EPA Method 625.1, illustrating the sensitivity required for environmental analysis where an internal standard like 3-Methylphenol-d3 is essential for accuracy.

Table 1. Method Detection Limits (MDLs) for Selected Phenols in Reagent Water via EPA Method 625.1 epa.gov
AnalyteCAS Registry NumberMDL (μg/L)
2-Chlorophenol95-57-83.3
2,4-Dichlorophenol120-83-22.7
2,4-Dimethylphenol105-67-92.7
4-Chloro-3-methylphenol59-50-73.0
2,4,6-Trichlorophenol88-06-22.7
Pentachlorophenol87-86-55.0
Phenol (B47542)108-95-21.7

3-Methylphenol is a known metabolite present in various biological samples, including urine, feces, and blood. foodb.ca It can originate from the metabolism of dietary components or from human exposure to environmental and industrial chemicals. foodb.caepa.gov As such, its accurate quantification is important in non-clinical research areas like metabolomics, biomarker discovery, and toxicology. mdpi.commetabolon.com

Metabolomics studies, which aim to measure large numbers of metabolites in biological systems, rely heavily on mass spectrometry for sensitive and specific detection. nih.govnih.gov The complexity of biological matrices (e.g., plasma, urine) necessitates the use of internal standards to ensure quantitative accuracy. uab.edu Stable isotope-labeled internal standards are considered the gold standard in quantitative metabolomics. lgcstandards.comnih.gov

In this context, 3-Methylphenol-d3 is employed for the precise measurement of endogenous 3-methylphenol. For example, in studies investigating the metabolic output of the gut microbiome or in identifying potential biomarkers of exposure, a known amount of 3-Methylphenol-d3 would be spiked into the biological sample prior to extraction and analysis by LC-MS/MS or GC-MS. foodb.camdpi.com This IDMS approach allows researchers to confidently track small but significant changes in metabolite concentrations between different study groups, which is essential for understanding disease pathology and biological responses to external stimuli. nih.gov

Environmental Contaminant Quantification Methodologies

Chromatographic Separation Techniques Coupled with Mass Spectrometry Utilizing 3-Methylphenol-d3

The analysis of 3-methylphenol and its quantification using 3-Methylphenol-d3 is predominantly carried out by coupling a chromatographic separation technique with mass spectrometry. epa.gov This combination provides the necessary selectivity to separate the analyte from other matrix components and the sensitivity for trace-level detection. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like phenols. epa.gov In many methods, phenols are first derivatized, for example through acetylation, to improve their volatility and chromatographic peak shape. researchgate.netuniv-lyon1.fr When using 3-Methylphenol-d3 as an internal standard, it undergoes the same derivatization reaction as the native analyte. During GC separation, the derivatized analyte and its labeled standard co-elute or elute very closely. nih.gov The mass spectrometer then distinguishes them based on their mass-to-charge (m/z) ratio. A significant challenge in phenol analysis is the chromatographic separation of isomers, such as 3-methylphenol and 4-methylphenol, which can be difficult on certain common GC columns like DB-5ms. manuallib.com

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is another powerful tool, especially for complex biological samples common in metabolomics. nih.govrsc.org Reversed-phase HPLC is typically used to separate phenols prior to their introduction into the mass spectrometer. researchgate.net LC-MS avoids the need for derivatization in many cases and is well-suited for high-throughput analysis. mdpi.com As with GC-MS, 3-Methylphenol-d3 serves as the internal standard, co-eluting with the native compound and enabling accurate quantification via IDMS.

The table below outlines typical instrumental parameters for both GC-MS and LC-MS analysis of phenols, where 3-Methylphenol-d3 would be used as an internal standard.

Table 2. Typical Instrumental Parameters for Phenol Analysis Using 3-Methylphenol-d3 as an Internal Standard
ParameterGC-MS (based on EPA Methods) epa.govmanuallib.comLC-MS/MS researchgate.netnih.gov
Chromatography ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similarC18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Carrier Gas / Mobile PhaseHelium at ~1-2 mL/minGradient of water and methanol/acetonitrile with formic acid
InjectionSplitless injection; Inlet Temp ~250-280°CAutosampler injection of 5-20 µL
Oven/Column TemperatureTemperature programmed, e.g., 40°C hold, ramp to 300°CIsothermal, e.g., 30-40°C
Mass SpectrometryElectron Ionization (EI)Electrospray Ionization (ESI), negative or positive mode
Detection ModeSelected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Typical Quantifier Ion (m/z) for 3-Methylphenol108 (or m/z of derivative)Precursor ion → Product ion (e.g., 107 → 77)
Typical Quantifier Ion (m/z) for 3-Methylphenol-d3111 (or m/z of derivative)Precursor ion → Product ion (e.g., 110 → 80)

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 3 Methylphenol D3

Elucidating Aromatic Substitution Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The deuterium kinetic isotope effect (KIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom in a reacting bond is replaced with a deuterium atom. masterorganicchemistry.com This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger carbon-deuterium (C-D) bond. nih.gov Measuring the KIE (the ratio of the rate constant for the hydrogen-containing substrate, kH, to that of the deuterium-containing substrate, kD) provides critical information about the rate-determining step of a reaction.

In the context of electrophilic aromatic substitution (EAS), the mechanism generally involves two steps: the initial attack of an electrophile to form a carbocation intermediate (the arenium ion or Wheland intermediate), followed by the loss of a proton (or deuteron) to restore aromaticity. masterorganicchemistry.comquora.com

Step 1 (Slow): Formation of the arenium ion.

Step 2 (Fast): Deprotonation to form the final product.

For most EAS reactions, such as nitration or halogenation, the first step is the slow, rate-determining step. masterorganicchemistry.com Since the C-H (or C-D) bond is not broken in this step, substituting the aromatic protons of 3-methylphenol with deuterium to form 3-Methylphenol-d3 would result in a KIE value (kH/kD) close to 1. masterorganicchemistry.comnih.gov This lack of a significant isotope effect is strong evidence that C-H bond cleavage is not involved in the rate-limiting part of the reaction.

However, some EAS reactions, like iodination and sulfonation, can exhibit a significant KIE. nih.govacs.org In these cases, the initial electrophilic attack can be rapid and reversible, making the subsequent deprotonation step rate-limiting. quora.comnih.gov If the iodination of 3-Methylphenol-d3 were performed, a kH/kD value significantly greater than 1 would suggest that the cleavage of the C-D bond is the slowest step of the reaction.

EAS Reaction on 3-MethylphenolTypical Rate-Determining StepExpected KIE (kH/kD) with 3-Methylphenol-d3Mechanistic Implication
NitrationFormation of Arenium Ion~1C-D bond cleavage is not rate-limiting. masterorganicchemistry.com
BrominationFormation of Arenium Ion~1C-D bond cleavage is not rate-limiting. nih.gov
IodinationLoss of Deuteron (B1233211) from Arenium Ion> 1 (e.g., 3-6)C-D bond cleavage is rate-limiting. quora.comnih.gov
SulfonationLoss of Deuteron from Arenium Ion> 1C-D bond cleavage is rate-limiting due to reversibility.

Tracing Reaction Intermediates and Transition States with Deuterated Probes

Deuterated compounds like 3-Methylphenol-d3 are instrumental in identifying and characterizing transient species such as reaction intermediates and transition states. While transition states are high-energy, fleeting arrangements of atoms that cannot be isolated, intermediates are relatively more stable species that exist in energy minima between transition states. eptes.com

The presence of deuterium can influence the stability and reaction pathways of intermediates. For instance, in a reaction involving the formation of a quinone methide from a phenol (B47542), the isotopic label can help to track the fate of specific hydrogen atoms. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data from deuterated probes to map out potential energy surfaces. acs.orgrsc.org These surfaces detail the energy changes as reactants evolve through transition states and intermediates to become products. rsc.org

By analyzing the products of a reaction involving 3-Methylphenol-d3, researchers can determine whether the deuterium atoms have been retained or lost, and their final positions in the product molecules. This information, combined with computational modeling, provides a detailed picture of the geometry and energetics of the intermediates and transition states involved, confirming or refuting proposed mechanistic pathways. For example, DFT studies can calculate the energy barriers for different steps in a reaction, and these calculated values can be correlated with experimentally observed kinetic isotope effects. acs.org

Studies on Oxidative Degradation Pathways of Aromatic Compounds via Deuterium Labeling

Phenolic compounds, including 3-methylphenol, are susceptible to oxidative degradation, a process relevant in environmental chemistry, materials science, and drug stability. nih.govrsc.org Oxidation can proceed through various mechanisms, often involving free radicals and the formation of intermediates like phenoxy radicals and quinone methides. acs.org

Using 3-Methylphenol-d3 allows for the detailed investigation of these degradation pathways. For example, in autoxidation reactions, hydrogen atom transfer is a key step. acs.org The primary kinetic isotope effect for the abstraction of a hydrogen atom can be very large, indicating that this step is rate-limiting and may involve quantum mechanical tunneling. acs.org

When 3-Methylphenol-d3 undergoes oxidation, the location of the deuterium atoms can direct the degradation pathway or help to identify the primary site of oxidative attack. For instance, if the methyl group were deuterated (3-Methyl(d3)-phenol), a significant KIE in its oxidation to the corresponding alcohol or carboxylic acid would point to the cleavage of a C-D bond on the methyl group as a critical step. Conversely, deuteration of the aromatic ring helps to probe reactions involving the ring itself. Analysis of the degradation byproducts of deuterated cresols can help elucidate the complex reaction sequences. evitachem.com

Oxidative ProcessPotential IntermediateRole of 3-Methylphenol-d3Information Gained
Radical-mediated OxidationPhenoxy RadicalProbing H-atom abstraction from the hydroxyl group.KIE on the rate of phenoxy radical formation.
Enzymatic HydroxylationArene OxideTracing the position of deuterium in hydroxylated products.Evidence for specific intermediate formation and rearrangement (NIH shift). asm.org
Side-chain OxidationQuinone MethideDetermining the KIE for the formation of the quinone methide. acs.orgIdentifying the rate-limiting step in the formation of this reactive intermediate.

Investigations into Biotransformation Mechanisms using 3-Methylphenol-d3 in Model Systems (Non-Clinical)

Biotransformation is the process by which living organisms chemically modify substances, often through enzymatic action. asm.org Understanding the metabolic fate of compounds like 3-methylphenol is crucial in toxicology and biotechnology. acs.orgresearchgate.net In non-clinical model systems, such as microbial cultures or liver microsomes, 3-Methylphenol-d3 serves as a powerful tool to unravel these metabolic pathways. nih.govresearchgate.net

Common biotransformation reactions for phenols include hydroxylation, conjugation (e.g., with glucuronic acid or sulfate), and oxidation of side chains. For example, cytochrome P450 enzymes are well-known to catalyze the hydroxylation of aromatic rings. researchgate.net When 3-Methylphenol-d3 is metabolized by these enzymes, a phenomenon known as the "NIH shift" can occur, where the deuterium atom at the site of hydroxylation migrates to an adjacent position on the ring rather than being eliminated. asm.org The observation of this shift provides strong evidence for the involvement of an arene oxide intermediate. asm.org

Environmental Fate and Biogeochemical Cycling Studies Employing 3 Methylphenol D3

Tracking Biodegradation Pathways of Phenolic Compounds in Aquatic and Terrestrial Ecosystems

The use of isotopically labeled compounds like 3-Methylphenol-d3 is crucial for elucidating the biodegradation pathways of phenolic compounds. While direct studies on the biodegradation of 3-Methylphenol-d3 are not extensively detailed in the provided results, the principles of using deuterated standards apply. In studies of phenolic compound degradation, a deuterated standard is added to a sample from an aquatic or terrestrial ecosystem. As the native compound is biodegraded by microorganisms, the stable isotope-labeled standard remains, providing a consistent reference point for quantifying the extent of degradation.

Microbial communities in both water and soil have been shown to degrade phenolic compounds. frontiersin.orgmdpi.com The degradation can proceed through various pathways, often initiated by hydroxylation of the aromatic ring, followed by ring cleavage. plos.orgnih.gov The rate and pathway of biodegradation are influenced by factors such as the microbial population present, oxygen availability, temperature, and the presence of other organic compounds. frontiersin.orgkwrwater.nl For instance, the presence of a co-substrate can sometimes enhance the degradation of the target pollutant. researchgate.net In complex environmental samples like wastewater, the biodegradation of phenolic compounds is a key removal process. nih.gov

The use of a deuterated internal standard such as 3-Methylphenol-d3 allows for the precise measurement of the parent compound's disappearance over time, helping to distinguish between biological degradation and other removal processes like sorption.

Photodegradation Mechanisms of Aromatic Pollutants Investigated with Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for investigating the mechanisms of photodegradation of aromatic pollutants. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down reactions that involve the cleavage of this bond. This effect can help to identify the rate-determining steps in a photodegradation pathway.

Studies on the photodegradation of other organic molecules have shown that deuterium labeling can enhance photostability. researchgate.net For phenolic compounds, photodegradation in the presence of substances like titanium dioxide (TiO2) or iron complexes under UV or solar light is a significant transformation process. researchgate.netresearchgate.net The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring. researchgate.net

By comparing the photodegradation rates and products of 3-methylphenol and 3-Methylphenol-d3, researchers can gain insights into the specific bonds that are broken during the initial steps of the photochemical reaction. This information is crucial for understanding the environmental persistence of these pollutants and for developing effective remediation technologies.

Volatilization and Atmospheric Transport Studies Utilizing 3-Methylphenol-d3 as a Surrogate

Volatilization is a key process that governs the transfer of pollutants from soil and water into the atmosphere, where they can be transported over long distances. epa.govcopernicus.org Using 3-Methylphenol-d3 as a surrogate for 3-methylphenol allows for the accurate measurement of volatilization rates from various environmental compartments.

The rate of volatilization is influenced by a chemical's vapor pressure, its solubility in water, and environmental factors such as temperature and air movement. hawaii.gov Once in the atmosphere, phenolic compounds can undergo further transformations, such as gas-phase oxidation reactions with hydroxyl radicals or nitrate (B79036) radicals. acs.org These reactions can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.orgacs.org

By spiking a soil or water sample with a known amount of 3-Methylphenol-d3 and measuring its concentration in the overlying air over time, scientists can develop and validate models that predict the atmospheric transport and fate of phenolic pollutants. hawaii.govcetesb.sp.gov.br This is essential for assessing the potential for long-range transport and the widespread environmental impact of these compounds.

Spectroscopic Methodologies and Structural Dynamics Probed with 3 Methylphenol D3

Applications of Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy in Structural Analysis and Dynamics

Deuterium Nuclear Magnetic Resonance (D-NMR) spectroscopy is a important technique for the structural analysis of deuterated compounds like 3-methylphenol-d3. Replacing hydrogen with deuterium, an isotope with a different nuclear spin, allows for the use of deuterated solvents in ¹H NMR spectroscopy without interfering with the analyte's signals. studymind.co.uk This is because deuterium has a significantly different chemical shift compared to protons. studymind.co.uk

In structural analysis, deuterium labeling helps in the assignment of signals in complex ¹H NMR spectra by selectively removing certain proton signals. studymind.co.uk This simplification is crucial for elucidating the precise structure of molecules. Furthermore, D-NMR is instrumental in studying molecular dynamics. The deuterium signal is sharp and less susceptible to changes in temperature, which allows it to be used as a "lock" to calibrate the spectrometer, thereby improving the accuracy of measurements. studymind.co.uk This stability is particularly useful for investigating dynamic processes such as conformational changes and intermolecular interactions.

The use of deuterated compounds in conjunction with advanced NMR techniques, like 2D NMR, provides comprehensive structural information. d-nb.info For instance, techniques such as ¹H-¹H COSY, gHSQC, and gHMBC, when applied to deuterated molecules, can help in the complete assignment of hydrogen and carbon atoms. thieme-connect.de The influence of different deuterated solvents on the chemical shifts of protons can also provide insights into solute-solvent interactions. thieme-connect.de

Table 1: Applications of D-NMR in the Analysis of Deuterated Compounds

ApplicationDescriptionReference
Structural Elucidation Simplifies complex ¹H NMR spectra by selective removal of proton signals, aiding in signal assignment. studymind.co.uk
Dynamic Studies Enables the study of molecular motion and conformational changes due to the sharp and stable deuterium signal. studymind.co.uk
Solvent for ¹H NMR Prevents interference from solvent signals in ¹H NMR, allowing for clearer analysis of the target molecule. studymind.co.uk
Spectrometer Lock Improves the accuracy of NMR measurements by providing a stable signal for calibration. studymind.co.uk
Interaction Studies Investigating the effect of different deuterated solvents on chemical shifts reveals information about solute-solvent interactions. thieme-connect.de

Vibrational Spectroscopy (IR and Raman) Studies for Understanding Molecular Interactions and Conformational Changes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful approach to understanding the molecular interactions and conformational flexibility of 3-methylphenol-d3. These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, making it sensitive to polar bonds, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability, often providing better information on non-polar bonds. photothermal.com

For aromatic compounds like 3-methylphenol, the substitution of hydrogen with deuterium in the methyl group (to form 3-methylphenol-d3) induces noticeable shifts in the vibrational frequencies. The C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key tool for assigning specific vibrational modes. For instance, the characteristic C-H stretching vibrations of a methyl group typically appear in the 2900–3050 cm⁻¹ range. scirp.org In 3-methylphenol-d3, the corresponding C-D stretches would be expected at significantly lower wavenumbers.

Studies on similar molecules, like phenol (B47542) and its derivatives, have shown that IR and Raman spectra are sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding. researchgate.netunige.ch The O-H stretching frequency, for example, is a sensitive probe of hydrogen bonding. In 3-methylphenol-d3, while the methyl group is deuterated, the phenolic O-H group remains, and its vibrational frequency can still provide information about the local environment and interactions.

Furthermore, the fingerprint region of the IR and Raman spectra (typically below 1500 cm⁻¹) contains a wealth of information about the skeletal vibrations of the molecule, including the aromatic ring modes. spectroscopyonline.com Deuteration of the methyl group can subtly influence these ring vibrations, providing a more detailed picture of the coupling between the methyl group and the aromatic ring. By comparing the spectra of 3-methylphenol and 3-methylphenol-d3, researchers can gain a more complete assignment of the vibrational modes and a deeper understanding of the molecule's structural dynamics. researchgate.net

Table 2: Key Vibrational Modes in Methylphenols and the Effect of Deuteration

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Effect of Methyl Group DeuterationReference
O-H Stretch~3400No direct effect, but sensitive to conformational changes induced by deuteration. americanpharmaceuticalreview.com
Aromatic C-H Stretch~3000-3100No direct effect. spectroscopyonline.com
Methyl C-H Stretch2900-3050Shifts to lower frequency (C-D stretch). scirp.org
C=C Ring Stretch1500-1600Minor shifts due to coupling with methyl group vibrations. scirp.org
Methyl C-H Bending~1450Shifts to lower frequency (C-D bend). scirp.org
C-O Stretch~1270Minor shifts. researchgate.net

Advanced Mass Spectrometry Techniques for Isotopic Labeling Pattern Determination

Advanced mass spectrometry (MS) techniques are indispensable for confirming the isotopic labeling pattern and purity of 3-methylphenol-d3. rsc.org High-resolution mass spectrometry (HR-MS) is particularly powerful as it can accurately determine the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the unlabeled compound and its deuterated isotopologues. rsc.org

The strategy for evaluating isotopic enrichment typically involves recording a full scan MS of the sample. rsc.org The resulting spectrum will show a cluster of isotopic ions. By extracting and integrating the ion currents for the unlabeled (d0) and the desired deuterated (d3) compound, the isotopic enrichment can be calculated. rsc.org This method has been successfully used to determine the isotopic purity of various commercially available and in-house synthesized deuterated compounds. rsc.org

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most frequently used techniques for the analysis of phenolic compounds. mdpi.com These hyphenated techniques allow for the separation of the analyte from a complex mixture before it enters the mass spectrometer, which is crucial for accurate quantification and identification. For volatile compounds like 3-methylphenol, GC-MS is a highly suitable method. mdpi.com

Stable isotope labeling in conjunction with MS is also a cornerstone of metabolic research. lucerna-chem.ch While 3-methylphenol-d3 itself might be used as an internal standard in quantitative studies, the principles of isotopic labeling are the same. The known mass difference between the labeled standard and the unlabeled analyte allows for precise quantification, even with variations in sample preparation and instrument response.

Table 3: Mass Spectrometry Techniques for Analyzing Deuterated Compounds

TechniqueApplication for 3-Methylphenol-d3Reference
High-Resolution Mass Spectrometry (HR-MS) Accurate mass determination to confirm the incorporation of three deuterium atoms and calculate isotopic enrichment. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and detection of the volatile 3-methylphenol-d3, allowing for quantification and purity assessment. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) An alternative to GC-MS, particularly useful if derivatization is required or for less volatile related compounds. mdpi.com

Neutron Scattering and X-ray Diffraction Studies of Deuterated Aromatic Systems

Neutron scattering and X-ray diffraction are powerful techniques for determining the atomic-level structure of crystalline materials. When applied to deuterated aromatic systems, they provide complementary information that can elucidate the precise arrangement of atoms and molecules in the solid state.

X-ray diffraction interacts with the electron cloud of an atom, making it excellent for determining the positions of heavier atoms like carbon and oxygen. However, it is less sensitive to hydrogen atoms. Neutron scattering, on the other hand, interacts with the atomic nucleus. The scattering length of deuterium is comparable to that of carbon, making neutron diffraction particularly well-suited for locating deuterium atoms in a crystal structure. rsc.orgstfc.ac.uk This is a significant advantage for studying deuterated compounds like 3-methylphenol-d3.

Studies on deuterated benzene (B151609) have demonstrated the power of neutron diffraction in refining crystal structures. These studies have confirmed the flat-lying arrangement of benzene molecules on graphite (B72142) surfaces and have provided precise bond lengths for C-C and C-D bonds at different temperatures. rsc.orgroyalsocietypublishing.org Such precision is crucial for understanding intermolecular forces and packing in the solid state.

In addition to diffraction, inelastic neutron scattering (INS) can be used to study the vibrational dynamics of molecules. stfc.ac.uk Unlike optical spectroscopy (IR and Raman), INS is not governed by selection rules, meaning that all vibrational modes can potentially be observed. stfc.ac.uk This allows for a more complete picture of the molecular vibrations. By comparing the INS spectra of 3-methylphenol and 3-methylphenol-d3, a comprehensive assignment of vibrational modes can be achieved, providing insights into the forces within and between molecules.

Table 4: Comparison of Neutron Scattering and X-ray Diffraction for Deuterated Systems

TechniquePrincipleAdvantages for Deuterated SystemsDisadvantagesReference
X-ray Diffraction Scattering of X-rays by electron clouds.Good for locating heavy atoms (C, O).Poor sensitivity to hydrogen/deuterium atoms. d-nb.inforesearchgate.net
Neutron Diffraction Scattering of neutrons by atomic nuclei.Excellent for locating deuterium atoms, providing precise bond lengths and structural details.Requires a neutron source (e.g., nuclear reactor or spallation source). rsc.orgstfc.ac.ukstfc.ac.uk
Inelastic Neutron Scattering (INS) Measures energy transfer between neutrons and molecular vibrations.Not subject to selection rules, allowing observation of all vibrational modes.Lower resolution compared to optical spectroscopy. stfc.ac.uk

Applications in Biological and Biomedical Research Methodologies Excluding Clinical Human Trials

In Vitro Metabolic Stability and Metabolite Identification Studies in Liver Microsomes and Cell Cultures

In vitro systems, such as liver microsomes and cell cultures, are fundamental models for predicting how a compound will be metabolized in a living organism. if-pan.krakow.pl Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. evotec.comnih.gov Cell cultures, including both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) models, offer a more complete cellular environment for metabolic studies. nih.govfrontiersin.orgnih.gov

The use of 3-Methylphenol-d3 in these systems allows researchers to track the metabolic fate of the compound with high precision. By analyzing the mass spectra of the metabolites, scientists can identify the positions on the molecule where metabolic reactions, such as hydroxylation, occur. The deuterium (B1214612) label serves as a clear marker, distinguishing the metabolites of the administered compound from endogenous molecules.

For example, studies on the metabolism of other deuterated compounds have successfully elucidated complex metabolic pathways. In porcine liver microsomes, deuterium-labeling of 3-methylindole (B30407) (skatole) was instrumental in identifying 3-methyloxindole (B30408) and 3-hydroxy-3-methyloxindole (B1219110) as key degradation products. nih.gov Similarly, research on 3-methyl-4-furoxancarbaldehyde in rat liver microsomes utilized isotopic labeling to assess its metabolic stability. nih.gov

The data generated from these in vitro studies, such as the rate of disappearance of the parent compound and the formation of metabolites, are used to calculate key metabolic parameters. These parameters, including intrinsic clearance (CLint) and half-life (t1/2), are crucial for predicting the in vivo behavior of a compound. if-pan.krakow.plevotec.com

Table 1: Key Parameters from In Vitro Metabolic Stability Assays

ParameterDescriptionSignificance
Half-life (t1/2) The time it takes for the concentration of the compound to be reduced by half.Indicates the rate of metabolic breakdown.
Intrinsic Clearance (CLint) A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. if-pan.krakow.plHelps in predicting in vivo hepatic clearance. if-pan.krakow.pl

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (Non-Clinical)

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting, which constitutes its pharmacokinetic profile. fda.gov Pharmacodynamics, on the other hand, investigates the biochemical and physiological effects of the compound on the organism. The use of 3-Methylphenol-d3 in such studies allows for precise quantification of the compound and its metabolites in various biological matrices like plasma, tissues, and excreta. fda.gov

The deuterium label allows for the differentiation of the administered compound from any endogenously produced m-cresol, ensuring accurate measurement. This is critical for constructing accurate concentration-time profiles and calculating key pharmacokinetic parameters. nih.gov

For instance, pharmacokinetic studies in mice using a physiologically based pharmacokinetic (PBPK) model have been used to characterize the properties of other compounds. nih.gov These models can help in designing and analyzing preclinical studies. nih.gov Similar approaches with 3-Methylphenol-d3 would provide valuable data on its in vivo behavior.

Table 2: Key Pharmacokinetic Parameters Determined in Animal Studies

ParameterDescription
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Clearance The volume of plasma cleared of the drug per unit time.
Volume of Distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-life The time required for the concentration of the drug in the body to be reduced by half.

Enzyme Mechanism Investigations Utilizing Deuterium Labeling

Deuterium labeling is a powerful technique for elucidating the mechanisms of enzyme-catalyzed reactions. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. By observing the KIE, researchers can determine if a particular bond is broken in the rate-determining step of a reaction.

In the context of 3-Methylphenol-d3, studying its interaction with metabolizing enzymes can provide insights into the reaction mechanism. For example, research on toluene (B28343) 4-monooxygenase has utilized deuterated toluene to study the mechanism of aromatic hydroxylation. nih.gov The patterns of deuterium retention and loss in the phenolic products provided evidence for the involvement of specific intermediates. nih.gov

Similarly, studies on other enzymes, such as glycyl radical enzymes, have used deuterium-labeled substrates to investigate reaction initiation. acs.org The presence or absence of a KIE when using deuterated substrates helps to distinguish between different proposed mechanistic pathways. acs.org

Receptor-Ligand Binding Affinity Studies and Target Engagement Methodologies

While direct studies specifically using 3-Methylphenol-d3 in receptor binding assays are not prevalent in the provided search results, the principles of using labeled compounds are well-established in this field. In receptor-ligand binding studies, a radiolabeled or isotopically labeled ligand is used to determine its affinity for a specific receptor.

The use of a deuterated compound like 3-Methylphenol-d3 can be advantageous in certain analytical techniques, such as mass spectrometry-based binding assays, where it can be distinguished from endogenous or unlabeled ligands. This allows for the precise measurement of binding affinity (often expressed as Ki or IC50 values) and receptor occupancy.

For example, in the study of dopamine (B1211576) D3 receptor ligands, radiolabeled compounds are used in competitive binding assays to determine the binding affinities of new, unlabeled compounds. mdpi.comfrontiersin.orgnih.gov These studies are crucial for identifying and characterizing new drug candidates. mdpi.comfrontiersin.orgnih.gov While not directly involving 3-Methylphenol-d3, these methodologies illustrate how a labeled version of a compound can be used to probe its interaction with biological targets.

Table 3: Common Parameters in Receptor Binding Assays

ParameterDescription
Ki (Inhibition Constant) The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.
IC50 (Half maximal inhibitory concentration) The concentration of a drug that is required for 50% inhibition in vitro.
Kd (Dissociation Constant) The concentration of ligand at which half of the available receptors are occupied.
Bmax (Maximum Binding Capacity) The total number of receptors in a given sample.

Emerging Research Frontiers and Future Prospects for 3 Methylphenol D3

Integration with Advanced Computational Chemistry for Predictive Modeling

The integration of 3-Methylphenol-d3 with advanced computational chemistry is opening new avenues for predictive modeling. resolvemass.caresearchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to predict the molecular structure and properties of deuterated compounds. researchgate.netresearchgate.net These computational methods allow researchers to model and predict the behavior of 3-Methylphenol-d3 in various chemical and biological systems.

Predictive modeling is crucial for understanding the environmental fate and persistence of organic pollutants. acs.org For instance, computational models can predict reaction rate constants, which are key to determining how long a compound like 3-methylphenol will last in the environment. acs.org By using computational chemistry, scientists can simulate complex processes and gain insights that would be difficult to obtain through experimental methods alone. ethz.ch

Here is a table summarizing the key computational methods and their applications:

Computational MethodApplication
Density Functional Theory (DFT)Predicts molecular structure and harmonic wavenumbers. researchgate.net
Molecular Dynamics (MD)Simulates the time evolution of atomic-level system dynamics. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Models and predicts the bioactivities of chemical compounds. rsc.org

These advanced computational techniques are essential for developing a deeper understanding of the properties and applications of 3-Methylphenol-d3.

Novel Applications in Materials Science and Polymer Chemistry

Deuterated compounds like 3-Methylphenol-d3 are finding novel applications in materials science and polymer chemistry. resolvemass.ca The substitution of hydrogen with deuterium (B1214612) enhances the stability of polymers and provides unique spectroscopic signatures, which are valuable for precise characterization and innovative material design. resolvemass.ca This has led to the use of deuterated polymers in a variety of advanced applications, including the development of new materials for semiconductors and drug delivery systems. resolvemass.ca

One area of interest is the use of deuterated phenolic resins. researchgate.net Researchers are investigating the structure of cured phenolic resins using techniques like small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS). researchgate.net These studies are helping to create more accurate atomistic models of crosslinked phenolic resins, which can predict their thermal properties. researchgate.net

The table below highlights some of the novel applications of deuterated compounds in materials science:

ApplicationDescription
Sustainable Materials Deuterated polymers are used to study the degradation pathways of biodegradable materials. resolvemass.ca
Drug Delivery Systems Innovations in polymer design are creating targeted and controlled drug delivery systems. resolvemass.ca
Advanced Manufacturing Applications in semiconductors and other advanced manufacturing processes are being explored. resolvemass.ca

The unique properties of deuterated compounds like 3-Methylphenol-d3 are poised to drive future scientific breakthroughs in materials science. resolvemass.ca

Development of New Analytical Methodologies Leveraging Deuterium Labeling

The development of new analytical methodologies is being driven by the use of deuterium-labeled compounds like 3-Methylphenol-d3. resolvemass.cawiseguyreports.com Deuterium labeling enhances the sensitivity and accuracy of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. pharmaffiliates.com This makes it an indispensable tool in various fields, including environmental monitoring, food safety, and forensic science. wiseguyreports.com

In environmental analysis, deuterated compounds are used as internal standards for the quantification of pollutants. For example, EPA Method 528 uses deuterated phenols to determine the concentration of phenolic compounds in drinking water. epa.gov The use of these standards improves the accuracy and reliability of the measurements. epa.gov

The following table summarizes some of the analytical techniques that leverage deuterium labeling:

Analytical TechniqueApplication
Gas Chromatography/Mass Spectrometry (GC/MS) Used for the determination of phenols in drinking water. epa.gov
Liquid Chromatography–Mass Spectrometry (LC-MS) A robust method for measuring vitamin D3 levels in various samples. researchgate.net
High-Performance Liquid Chromatography (HPLC) A preferential approach to accurately determine the content of vitamin D3 in supplements. researchgate.net

The continued development of these analytical methodologies will further expand the applications of deuterated compounds in scientific research.

Addressing Challenges and Opportunities in Isotopic Tracing Research

Isotopic tracing is a powerful technique for studying metabolic pathways and environmental processes. nih.govcopernicus.org However, there are several challenges and opportunities in this area of research. One of the main challenges is the cost and complexity of synthesizing deuterium-labeled compounds. Additionally, the presence of deuterium can sometimes alter the chemical properties of a compound, which needs to be considered in experimental design.

Despite these challenges, there are many opportunities for future research. Isotope tracing can be used to study a wide range of biological and clinical questions, from cancer metabolism to neurodegeneration. nih.gov Advances in instrumentation and data analysis are expanding the scope of these studies, allowing for more detailed and quantitative investigations. nih.gov

Here are some of the key challenges and opportunities in isotopic tracing research:

ChallengesOpportunities
Cost of labeled compounds Studying metabolic reprogramming in cancer nih.gov
Synthesis complexity Investigating neurodegenerative diseases nih.gov
Potential for isotopic effects Tracing water fluxes in terrestrial ecosystems copernicus.org

Addressing these challenges and capitalizing on the opportunities will be crucial for advancing our understanding of complex biological and environmental systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Methylphenol-d³ derivatives, and how are reaction products validated?

  • Methodological Answer : The synthesis of 3-Methylphenol derivatives often involves sulfonation using chlorosulfonic acid or sulfuric acid under controlled conditions. For example, sulfonation at -20°C with chlorosulfonic acid in dichloromethane yields regioselective products (e.g., 4- and 6-sulfonated isomers), validated via reverse-phase HPLC (LiChrosorb RP8 column, pH 6.5 buffer, UV detection at 212 nm) . Deuterated analogs (d³) require isotopic labeling during synthesis, with purity confirmed by ¹H/¹³C NMR using D₂O as a solvent and internal standards (e.g., sodium 3-trimethylsilyl tetradeuteropropionate) .

Q. How is HPLC optimized for analyzing sulfonation products of 3-Methylphenol-d³?

  • Methodological Answer : Reverse-phase HPLC with a LiChrosorb RP8 column and a mobile phase of water-methanol (9:1, pH 6.5) allows selective quantification of sulfonated isomers. Peak heights are calibrated against reference compounds (1–14), with detection limits as low as 0.1% for minor byproducts. This method resolves discrepancies in earlier studies by enabling simultaneous analysis of mono-/di-sulfonated products without prior separation .

Q. What spectroscopic techniques are critical for characterizing 3-Methylphenol-d³ and its derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are essential, with D₂O as the solvent to suppress proton exchange. For deuterated compounds (d³), isotopic shifts in NMR spectra help track reaction pathways. For example, the -OSO₃ group in sulfonated derivatives shows distinct ¹³C chemical shifts (e.g., δ 150–160 ppm), while esterification products (e.g., sulfate esters) are identified via characteristic splitting patterns in ¹H NMR .

Advanced Research Questions

Q. How do reaction conditions (temperature, reagent stoichiometry) influence the regioselectivity of 3-Methylphenol-d³ sulfonation?

  • Methodological Answer : Regioselectivity depends on the sulfonating agent and temperature. Chlorosulfonic acid at -20°C favors 4- and 6-sulfonation (1:1 ratio), while sulfuric acid at 150°C promotes 6-sulfonation (66.8% yield) over 4-sulfonation (9.0%) due to kinetic vs. thermodynamic control. Prolonged reaction times (140 hours) minimize ester byproducts (e.g., sulfate esters) by driving complete sulfonic acid formation .

Q. What experimental strategies resolve contradictions in reported sulfonation product distributions?

  • Methodological Answer : Discrepancies (e.g., Tatibouet et al. vs. Strandlund et al. ) arise from incomplete reaction monitoring. To resolve these:

  • Use HPLC to track time-dependent product evolution, identifying intermediates (e.g., sulfate esters) that rearrange under prolonged heating.
  • Validate isomer ratios via independent synthesis of reference compounds (e.g., 2- and 6-sulfonated isomers) and cross-check NMR data .

Q. How does isotopic labeling (d³) enhance mechanistic studies of 3-Methylphenol in metabolic or degradation pathways?

  • Methodological Answer : Deuterium labeling (d³) reduces signal overlap in NMR, enabling precise tracking of hydroxyl group interactions in metabolic studies. For example, in oxidation reactions (e.g., conversion to 3-hydroxybenzoic acid), deuterium kinetic isotope effects (KIE) can reveal rate-limiting steps, while LC-MS detects deuterated intermediates with minimal background interference .

Q. What interdisciplinary approaches link 3-Methylphenol-d³ to genetic or environmental studies?

  • Methodological Answer : Genetic polymorphisms (e.g., KCTD2 gene) correlate with 3-Methylphenol levels in biological systems. To study this:

  • Use GC-MS to quantify 3-Methylphenol-d³ in tissue samples (e.g., sheep meat), comparing genotypes (e.g., CC vs. CT).
  • Apply RNA interference to validate gene function in vitro, paired with isotopic tracing to monitor metabolic flux .

Data Analysis & Contradiction Management

Q. How are conflicting thermodynamic data (e.g., gas-phase acidities) for 3-Methylphenol reconciled?

  • Methodological Answer : Discrepancies in gas-phase acidities (e.g., Angel & Ervin vs. Fujio et al. ) arise from measurement techniques (e.g., bracketing vs. kinetic methods). To reconcile:

  • Re-analyze data using high-level ab initio calculations (e.g., CCSD(T)/CBS) to benchmark experimental values.
  • Validate via collision-induced dissociation (CID) experiments, correlating O-H bond dissociation enthalpies with computational predictions .

Q. What quality control protocols ensure reproducibility in synthesizing and analyzing 3-Methylphenol-d³?

  • Methodological Answer :

  • Synthesis : Use Karl Fischer titration to confirm anhydrous conditions (<50 ppm H₂O) during sulfonation, minimizing ester byproducts.
  • Analysis : Implement internal standards (e.g., deuterated analogs) in HPLC/NMR to correct for matrix effects.
  • Data Validation : Cross-check retention times (HPLC) and chemical shifts (NMR) against certified reference materials (e.g., USP Metacresol RS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.